molecular formula C12H17N B2972880 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-42-1

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2972880
CAS RN: 1187933-42-1
M. Wt: 175.275
InChI Key: CFUQVIBNXOFWKB-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic compound that contains a quinoline ring and a cyclohexane ring. The compound is also known as THQ or TMTQ. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Agricultural Growth Stimulants

One of the notable applications of tetrahydroquinoline derivatives, including 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, is in the field of agriculture as growth stimulants. Research has shown that these compounds can effectively stimulate the growth and yield of agricultural crops. For instance, they have been found to significantly enhance seed germination, vegetative mass, and yield in crops such as Solanum melongena, commonly known as eggplant (Vostrikova et al., 2021).

Chemical Synthesis and Derivatives

The chemical synthesis and manipulation of tetrahydroquinoline compounds, including various derivatives, are a critical area of research. Studies have explored the efficient synthesis of these compounds through reactions like α-lithiation and electrophilic substitution, which are important for creating structurally diverse and potentially useful derivatives (Bouclé Sébastien et al., 2010).

Antioxidant Activities

Tetrahydroquinoline derivatives have been studied for their antioxidant properties. For example, the comparative analysis of cytotoxic, genotoxic, and antioxidant effects of certain tetrahydroquinoline compounds has been conducted, highlighting their potential as antioxidants in various applications (Blaszczyk & Skolimowski, 2006).

Medicinal Chemistry

These compounds have significant importance in medicinal chemistry. Tetrahydroquinoline derivatives are key structural elements in many pharmaceutical products and are required in the synthesis of various drugs. They play a crucial role in the development of cardiovascular drugs, and their synthesis and applications have been extensively reviewed (Zhang Guobao, 2012).

Biological Activity

The tetrahydroquinoline framework is common in biologically active natural products and therapeutic agents. The varied pharmacological activities of these derivatives, such as anti-cancer, anti-diabetic, and anti-inflammatory properties, are a significant focus of research in the field of medicinal chemistry (Sabale, Patel & Kaur, 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are not yet fully understood due to the limited research available. Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown that they can interact with various enzymes and proteins . HTHQ, for instance, has been found to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones .

Cellular Effects

In cellular processes, this compound’s effects are yet to be fully explored. Hthq has been shown to have significant effects on cellular processes in the context of neurodegenerative disorders like Parkinson’s Disease . It has been found to reduce oxidative stress, normalize chaperone-like activity, and decrease apoptosis intensity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Studies on HTHQ have shown that it exerts its effects at the molecular level through its antioxidant properties . It has been found to enhance the redox status in animal tissues, recover antioxidant enzyme activities, and upsurge the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet known. Studies on HTHQ have shown that it has a significant impact on rats with rotenone-induced Parkinson’s Disease . HTHQ at a dose of 50 mg/kg had a greater impact on the majority of the examined variables compared to rasagiline .

properties

IUPAC Name

4,4,8-trimethyl-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQVIBNXOFWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCN2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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